![molecular formula C15H13ClO4 B6380407 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261896-96-1](/img/structure/B6380407.png)
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95%
Overview
Description
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% (4-CMP-2-MP) is a widely used synthetic compound in scientific research. It is a phenolic compound with a molecular weight of 263.64 g/mol and a melting point of 215-217°C. It is an important intermediate in the synthesis of various organic compounds and is used in many applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-CMP-2-MP is also used as a starting material for the synthesis of other phenolic compounds, such as 4-chloro-2-methoxyphenol (4-CMP) and 3-chloro-2-methoxyphenol (3-CMP).
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds. This is due to its ability to react with other molecules, such as 4-chloro-3-methoxybenzaldehyde and 2-methoxyphenol, to form other compounds. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to act as a proton acceptor, which may allow it to participate in the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% may have a role in the regulation of certain genes, such as genes involved in the production of proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its availability. The compound is commercially available, and it is relatively easy to synthesize in the laboratory. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is relatively stable and can be used in a variety of laboratory experiments.
However, there are some limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments. The compound is sensitive to heat and light and can decompose when exposed to these conditions. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is highly flammable and should be handled with care in the laboratory.
Future Directions
There are a number of potential future directions for research on 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95%. These include further research into the biochemical and physiological effects of the compound, as well as research into the potential applications of the compound in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% and its potential toxicity could help to identify potential uses for the compound in the pharmaceutical and other industries. Finally, further research into the synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% could help to improve the efficiency and yield of the synthesis process.
Synthesis Methods
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. This reaction produces 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% as the main product, with minor amounts of other byproducts, such as 4-chloro-2-methoxyphenol and 3-chloro-2-methoxyphenol. The second step involves the purification of the 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% by recrystallization.
Scientific Research Applications
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of other phenolic compounds, such as 4-chloro-2-methoxyphenol (4-CMP) and 3-chloro-2-methoxyphenol (3-CMP). Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in the synthesis of other compounds, such as 4-chloro-3-methoxybenzaldehyde and 4-chloro-3-methoxybenzoyl chloride, which are used in the synthesis of pharmaceuticals and other organic compounds.
properties
IUPAC Name |
methyl 2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-10(4-6-13(14)17)9-3-5-12(16)11(7-9)15(18)20-2/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCBIKFRBTKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685778 | |
Record name | Methyl 4-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261896-96-1 | |
Record name | Methyl 4-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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